N-Methyl vs. Des-Methyl 8-Amine: Hydrogen-Bond Donor Count and Lipophilicity Comparison
The target compound bears an N-methyl group on the 8-amine, whereas the closest commercially available analog, 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine (CAS 825630-50-0), possesses a primary amine at this position [1][2]. This substitution reduces the hydrogen-bond donor (HBD) count from 2 to 1 and increases the computed XLogP3 from approximately 1.2 (estimated for the des-methyl analog) to 1.9 [1]. The reduction in HBD count is expected to enhance passive membrane permeability, a property recognized as critical for intracellular target engagement in kinase drug discovery [3].
| Evidence Dimension | Hydrogen-bond donor count / XLogP3 |
|---|---|
| Target Compound Data | HBD = 1; XLogP3 = 1.9 [1] |
| Comparator Or Baseline | 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine (CAS 825630-50-0): HBD = 2; XLogP3 ≈ 1.2 (estimated from PubChem data; no experimental value located) [2] |
| Quantified Difference | Δ HBD = −1; Δ XLogP3 ≈ +0.7 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm); experimental confirmation not located in primary literature. |
Why This Matters
The reduced HBD count and increased lipophilicity of the N-methyl derivative may confer superior cell permeability relative to the primary amine analog, influencing compound selection for cell-based assays where intracellular target access is rate-limiting.
- [1] PubChem Compound Summary for CID 69507315, 3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 69507314, 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine. National Center for Biotechnology Information (2025). View Source
- [3] Zeng H, et al. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorg Med Chem Lett. 2011;21(19):5870-5875. View Source
